molecular formula C9H13ClN6 B14016450 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride

1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride

Cat. No.: B14016450
M. Wt: 240.69 g/mol
InChI Key: AXSVTLILRCNSCQ-UHFFFAOYSA-N
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Description

1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride is a chemical compound with the molecular formula C9H13ClN6. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a guanidine group and a cyanopyridine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride typically involves the reaction of 5-cyanopyridine-2-amine with ethyl isothiocyanate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:

    Batch or continuous flow reactors: To ensure consistent reaction conditions.

    Purification steps: Such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanopyridine moiety to other functional groups.

    Substitution: The guanidine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield pyridine oxides.

    Reduction: Can produce amines or other reduced derivatives.

    Substitution: Results in substituted guanidines or pyridines.

Scientific Research Applications

1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine
  • 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)thiourea
  • 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)urea

Uniqueness

1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride is unique due to its specific combination of the guanidine group and cyanopyridine moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13ClN6

Molecular Weight

240.69 g/mol

IUPAC Name

2-[2-[(5-cyanopyridin-2-yl)amino]ethyl]guanidine;hydrochloride

InChI

InChI=1S/C9H12N6.ClH/c10-5-7-1-2-8(15-6-7)13-3-4-14-9(11)12;/h1-2,6H,3-4H2,(H,13,15)(H4,11,12,14);1H

InChI Key

AXSVTLILRCNSCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C#N)NCCN=C(N)N.Cl

Origin of Product

United States

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